molecular formula C16H14ClNO4 B12135161 3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12135161
M. Wt: 319.74 g/mol
InChI Key: ODMKTHQYHUZOSC-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Friedel-Crafts alkylation and subsequent intramolecular lactonization are often employed .

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)amino]-6,7-dimethoxy-1-benzofuran-3(2H)-one
  • 3-[(2-chlorophenyl)amino]-5,6-dimethoxy-2-benzofuran-1(3H)-one

Uniqueness

3-[(2-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern and the presence of both methoxy and chloro groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

3-(2-chloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H14ClNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3

InChI Key

ODMKTHQYHUZOSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3Cl)OC

Origin of Product

United States

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